molecular formula C18H13ClN2O3S B2854710 2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide CAS No. 888410-78-4

2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2854710
CAS No.: 888410-78-4
M. Wt: 372.82
InChI Key: ZUFXPRNYJAETDO-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a dihydrobenzo[b][1,4]dioxin moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved by reacting 2,3-dihydroxybenzoic acid with an appropriate alkylating agent to form the dihydrobenzo[b][1,4]dioxin structure.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the dihydrobenzo[b][1,4]dioxin moiety and the benzamide group under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the dihydrobenzo[b][1,4]dioxin moiety.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The chlorine atom in the compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the thiazole or dihydrobenzo[b][1,4]dioxin moieties.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted derivatives where the chlorine atom is replaced by another functional group.

Scientific Research Applications

2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antibacterial, and anticancer agent.

    Biology: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide group are crucial for binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
  • 4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide
  • 2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propionamide

Uniqueness

2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts specific biological activities and chemical reactivity. This makes it distinct from other similar compounds that may lack this structural feature.

Properties

IUPAC Name

2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S/c19-13-4-2-1-3-12(13)17(22)21-18-20-14(10-25-18)11-5-6-15-16(9-11)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFXPRNYJAETDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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